molecular formula C5H11ClN2O B1378851 1-Aminocyclobutane-1-carboxamide hydrochloride CAS No. 190004-62-7

1-Aminocyclobutane-1-carboxamide hydrochloride

Cat. No.: B1378851
CAS No.: 190004-62-7
M. Wt: 150.61 g/mol
InChI Key: YGDKGCVBVQCGLR-UHFFFAOYSA-N
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Description

1-Aminocyclobutane-1-carboxamide hydrochloride is an organic compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is a hydrochloride salt of 1-aminocyclobutane-1-carboxamide, which is a derivative of cyclobutane. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-aminocyclobutane-1-carboxamide hydrochloride typically involves the reaction of cyclobutanone with ammonia to form 1-aminocyclobutanecarboxamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include:

    Cyclobutanone: Starting material

    Ammonia: Reactant

    Hydrochloric acid: To form the hydrochloride salt

    Solvent: Typically an aqueous or alcoholic medium

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or continuous flow reactors: For efficient mixing and reaction control

    Purification steps: Such as crystallization or recrystallization to obtain high-purity product

    Quality control: Ensuring the product meets specified standards

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Nucleophilic substitution reactions at the amine group

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions

Major Products Formed

    Oxidation: Formation of 1-aminocyclobutane-1-carboxylic acid

    Reduction: Formation of cyclobutylamine derivatives

    Substitution: Formation of N-substituted cyclobutanecarboxamide derivatives

Scientific Research Applications

Pharmaceutical Applications

Drug Development
ACBC is primarily recognized for its role as a building block in the synthesis of novel pharmaceuticals. Its structural properties make it suitable for developing drugs targeting neurological disorders, particularly those involving glutamate receptor modulation. Research has shown that ACBC acts as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in modulating excitatory neurotransmission in the brain .

Case Study: NMDA Receptor Antagonism
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ACBC exhibited potent antagonistic activity at NMDA receptor sites, suggesting potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .

Biochemical Research

Amino Acid Metabolism
ACBC contributes significantly to studies on amino acid metabolism and protein synthesis. It serves as a model compound to understand cellular processes and metabolic pathways. For instance, it has been utilized to explore the effects of amino acid transport mechanisms in isolated hepatocytes, highlighting its importance in metabolic research .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, ACBC is employed as a standard substance in chromatographic methods. Its use aids in the accurate analysis of complex mixtures, making it invaluable for quality control and research applications. The ability to act as a reference compound enhances the reliability of analytical results across various sample types .

Material Science

Polymer Synthesis
The compound also finds applications in material science, particularly in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as elasticity and strength, making it useful for developing advanced materials for industrial applications .

Food Industry

Food Additive
In the food industry, ACBC can be utilized as a food additive to enhance flavor profiles or act as a preservative. This application contributes to improved food quality and extends shelf life, showcasing its versatility beyond traditional scientific uses .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical ResearchBuilding block for neurological disorder drugs
Biochemical ResearchStudies on amino acid metabolism
Analytical ChemistryStandard in chromatographic techniques
Material ScienceEnhances properties in polymer synthesis
Food IndustryFlavor enhancement and preservation

Mechanism of Action

The mechanism of action of 1-aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transmission in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aminocyclobutane-1-carboxamide hydrochloride is unique due to its specific structural features and reactivity

Biological Activity

1-Aminocyclobutane-1-carboxamide hydrochloride (ACBC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H8ClN
  • Molecular Weight : 109.56 g/mol
  • CAS Number : 190004-62-7

ACBC has been identified as an antagonist at the glycine site of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The compound's interaction with this receptor suggests potential implications for neurological disorders and cognitive enhancement therapies .

Antimicrobial Properties

Research indicates that ACBC exhibits antimicrobial activity against various pathogens. A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus at low concentrations, suggesting that ACBC may share similar properties.

Anticancer Activity

ACBC has also been evaluated for its anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells and suppress tumor growth in xenograft models. Notably, one study reported tumor growth suppression rates exceeding 100% in certain models, indicating a significant impact on cancer cell dynamics.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC4H8ClN109.56 g/molAntimicrobial, anticancer effects
1-Aminocyclopropane-1-carboxylic acidC4H7NO2103.10 g/molNMDA receptor agonist
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylateC16H20N2O4304.34 g/molAnticancer activity

Study 1: Antimicrobial Screening

In a comparative study of spirocyclic compounds, ACBC was tested alongside other derivatives for antimicrobial efficacy. Results indicated that ACBC could inhibit S. aureus effectively at concentrations as low as 0.22 μg/mm², highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Efficacy

A notable case study assessed the anticancer properties of ACBC-related compounds, revealing significant tumor suppression in xenograft models. The mechanism involved the induction of apoptosis and modulation of cell survival pathways, suggesting that ACBC could be a candidate for further development in cancer therapy.

Properties

IUPAC Name

1-aminocyclobutane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDKGCVBVQCGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190004-62-7
Record name 1-aminocyclobutane-1-carboxamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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